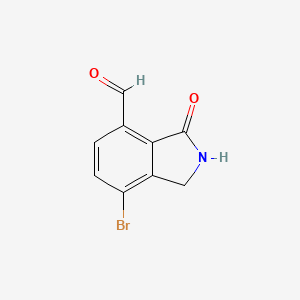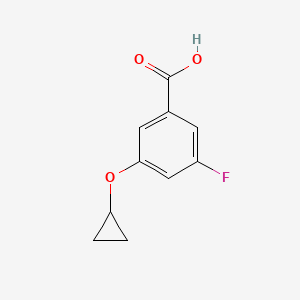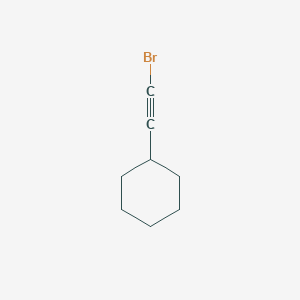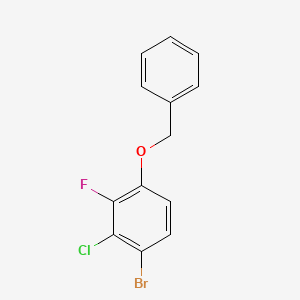
(S)-2-(Piperidin-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3S)-3-piperidyl]pyridine;dihydrochloride is a chemical compound with the molecular formula C10H15N2.2HCl. It is a derivative of piperidine and pyridine, both of which are nitrogen-containing heterocycles. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-3-piperidyl]pyridine;dihydrochloride typically involves the reaction of 3-piperidylpyridine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-3-piperidyl]pyridine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-[(3S)-3-piperidyl]pyridine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3S)-3-piperidyl]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar nitrogen-containing heterocycle.
Pyridine: Another nitrogen-containing heterocycle, but without the piperidine ring.
Nicotinic Acid: Contains a pyridine ring and is used in similar biological contexts.
Uniqueness
2-[(3S)-3-piperidyl]pyridine;dihydrochloride is unique due to its combined piperidine and pyridine structure, which allows it to interact with a broader range of molecular targets compared to simpler compounds like piperidine or pyridine alone. This dual functionality makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m0../s1 |
InChI Key |
PLUYLODTLVNANT-WWPIYYJJSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate](/img/structure/B12096898.png)






![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)

![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)



![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)
